AhR-Mediated Relative Potency: Benzo(K)Fluoranthene vs. Benzo(A)Pyrene
In a yeast recombinant reporter gene assay for human aryl hydrocarbon receptor (AhR) ligand activity, benzo(k)fluoranthene exhibited a Toxic Equivalency Factor (TEF) of 11 relative to benzo(a)pyrene (TEF=1), indicating an 11-fold higher relative potency [1]. This TEF value is substantially higher than that of structurally similar analogs such as benzo(b)fluoranthene (TEF=1.4) and indeno[1,2,3-cd]pyrene (TEF≈0.2) [1]. This high potency is also supported by fish-specific assays, where benzo(k)fluoranthene was consistently identified as among the most potent PAHs [2].
| Evidence Dimension | AhR-mediated relative potency (Toxic Equivalency Factor, TEF) |
|---|---|
| Target Compound Data | TEF = 11 (relative to BaP=1) [1]; TEF = 0.1 in conventional risk assessment [3] |
| Comparator Or Baseline | Benzo(a)pyrene (BaP): TEF = 1; Benzo(b)fluoranthene (BbF): TEF = 1.4; Indeno[1,2,3-cd]pyrene (IP): TEF ≈ 0.2 [1] |
| Quantified Difference | 11-fold higher relative potency compared to BaP; 7.9-fold higher than BbF [1] |
| Conditions | Yeast recombinant reporter gene assay for human AhR ligand activity [1] |
Why This Matters
This quantifiable difference in relative potency is critical for accurate toxic equivalency calculations in environmental risk assessment, where assuming a standard TEF of 0.1 (as per conventional guidelines) may underestimate benzo(k)fluoranthene's contribution to overall carcinogenic risk in complex PAH mixtures.
- [1] Misaki K, et al. Human Aryl Hydrocarbon Receptor Ligand Activity of 31 Non-substituted Polycyclic Aromatic Hydrocarbons as Soil Contaminants. J Environ Chem. 2024. View Source
- [2] Billiard SM, Bols NC, Hodson PV. In vitro and in vivo comparisons of fish-specific CYP1A induction relative potency factors for selected polycyclic aromatic hydrocarbons. Ecotoxicol Environ Saf. 2004. View Source
- [3] Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Polycyclic Aromatic Hydrocarbons. 1995. View Source
